molecular formula C17H10ClNO4 B5696845 (3E)-5-(4-chlorophenyl)-3-(2-nitrobenzylidene)furan-2(3H)-one

(3E)-5-(4-chlorophenyl)-3-(2-nitrobenzylidene)furan-2(3H)-one

Cat. No.: B5696845
M. Wt: 327.7 g/mol
InChI Key: UFSSMEJXRJCIQZ-UKTHLTGXSA-N
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Description

(3E)-5-(4-chlorophenyl)-3-(2-nitrobenzylidene)furan-2(3H)-one is an organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-5-(4-chlorophenyl)-3-(2-nitrobenzylidene)furan-2(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-nitrobenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3E)-5-(4-chlorophenyl)-3-(2-nitrobenzylidene)furan-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 5-(4-aminophenyl)-3-(2-nitrobenzylidene)furan-2(3H)-one.

    Reduction: 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)tetrahydrofuran.

    Substitution: 5-(4-hydroxyphenyl)-3-(2-nitrobenzylidene)furan-2(3H)-one.

Scientific Research Applications

Chemistry

In chemistry, (3E)-5-(4-chlorophenyl)-3-(2-nitrobenzylidene)furan-2(3H)-one is studied for its potential as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives with different functional groups.

Biology

In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Studies have shown that it may exhibit anti-inflammatory and antioxidant properties, making it a potential treatment for various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism of action of (3E)-5-(4-chlorophenyl)-3-(2-nitrobenzylidene)furan-2(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan ring can also participate in electron transfer reactions, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-5-(4-bromophenyl)-3-(2-nitrobenzylidene)furan-2(3H)-one
  • (3E)-5-(4-methylphenyl)-3-(2-nitrobenzylidene)furan-2(3H)-one
  • (3E)-5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)furan-2(3H)-one

Uniqueness

(3E)-5-(4-chlorophenyl)-3-(2-nitrobenzylidene)furan-2(3H)-one is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The nitro group also adds to its versatility, allowing for various chemical modifications and interactions.

Properties

IUPAC Name

(3E)-5-(4-chlorophenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClNO4/c18-14-7-5-11(6-8-14)16-10-13(17(20)23-16)9-12-3-1-2-4-15(12)19(21)22/h1-10H/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSSMEJXRJCIQZ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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